N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide
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Description
“N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” is a chemical compound that contains a benzodioxane fragment in its structure . It has an empirical formula of C12H15NO3 and a molecular weight of 221.25 .
Synthesis Analysis
The synthesis of compounds similar to “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” has been reported in the literature . The synthesis typically involves the reaction of 1,4-benzodioxane-6-amine with other reagents in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” can be represented by the InChI string: InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” are not detailed in the search results, compounds with similar structures have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” include a molecular weight of 221.25 and a solid form . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-11(15-14(16)4-2)10-5-6-12-13(9-10)18-8-7-17-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMPPTPOZYAKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCO2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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